6-Morphanthridinone chemical structure and properties
6-Morphanthridinone chemical structure and properties
An In-depth Technical Guide to 6-Morphanthridinone: A Core Scaffold for Therapeutic Innovation
As a foundational heterocyclic structure, 6-Morphanthridinone, also known as 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one, represents a molecule of significant interest to the medicinal chemistry community. Its rigid, tricyclic framework is not merely a synthetic curiosity but serves as a privileged scaffold—a core molecular architecture upon which a multitude of potent and selective therapeutic agents have been developed. This guide provides an in-depth examination of its chemical structure, physicochemical properties, synthesis, and, most critically, its role as a key pharmacophore in the design of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical Identity and Physicochemical Properties
The unique three-dimensional shape and electronic properties of 6-Morphanthridinone are central to its function in molecular recognition by biological targets.
Chemical Structure and Identifiers
The molecule consists of a central seven-membered azepine ring fused to two benzene rings, with a lactam (a cyclic amide) functional group at position 6. This arrangement results in a defined, non-planar conformation that is crucial for its biological activity.
Diagram: Chemical Structure of 6-Morphanthridinone
Caption: Chemical structure of 6-Morphanthridinone (5,11-dihydro-6H-dibenzo[b,e]azepin-6-one).
Table 1: Chemical Identifiers for 6-Morphanthridinone
| Identifier | Value | Source |
| IUPAC Name | 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one | [1] |
| Common Names | 6-Morphanthridinone, 6(5H)-Morphanthridinone | [1] |
| CAS Number | 1211-06-9 | [1] |
| Molecular Formula | C₁₄H₁₁NO | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| InChIKey | NBMZFZYJLLEMDG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)CC3=CC=CC=C3NC2=O | [1] |
Physicochemical and Spectroscopic Properties
While 6-Morphanthridinone is available from commercial suppliers as a research chemical, comprehensive, published experimental data on its physicochemical properties are sparse. However, based on its chemical structure—a largely nonpolar, rigid, polycyclic aromatic amide—a skilled chemist can reliably predict its key characteristics.
Table 2: Predicted Physicochemical and Spectroscopic Properties of 6-Morphanthridinone
| Property | Predicted Value / Characteristic Signal | Rationale / Explanation |
| Appearance | White to off-white crystalline solid | Polycyclic aromatic compounds are typically crystalline solids at room temperature. |
| Melting Point | High (>200 °C) | The rigid, planar structure allows for efficient crystal packing, requiring significant energy to overcome lattice forces. |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, CHCl₃ | The molecule is predominantly hydrophobic. Polar solvents like water cannot effectively solvate it, whereas organic solvents can. |
| ¹H NMR | δ ~7.0-8.0 ppm (8H, m, Ar-H), ~4.0 ppm (2H, s, -CH₂-), ~8.5-9.5 ppm (1H, br s, -NH-) | Aromatic protons appear in their typical region. The benzylic CH₂ protons are chemically equivalent and appear as a singlet. The amide proton is deshielded and often broad due to quadrupole broadening and exchange. |
| ¹³C NMR | δ ~120-145 ppm (Ar-C), ~35-45 ppm (-CH₂-), ~165-175 ppm (C=O) | Aromatic carbons resonate in their characteristic range. The key signal is the amide carbonyl carbon, which is significantly downfield due to the electronegativity of the attached oxygen and nitrogen atoms.[2] |
| IR Spectroscopy | ~3200-3300 cm⁻¹ (N-H stretch), ~1650-1680 cm⁻¹ (C=O stretch, Amide I) | These are highly characteristic absorption bands. The N-H stretch is typically a sharp to medium peak, while the amide I band is one of the strongest and most reliable absorptions in the spectrum.[3] |
| Mass Spectrometry | [M]⁺ at m/z = 209 | The molecular ion peak in an electron ionization (EI) mass spectrum would correspond to the integer mass of the molecular formula C₁₄H₁₁NO. |
Synthesis and Characterization
The synthesis of 6-Morphanthridinone is a critical step for its use in research and drug development. While multiple routes can be envisioned, a common and reliable strategy involves an intramolecular cyclization reaction. This approach builds the central seven-membered ring from a suitably functionalized acyclic precursor.
Representative Synthetic Protocol: Intramolecular Amidation
The following protocol describes a plausible and robust method for the synthesis of 6-Morphanthridinone via the cyclization of 2-(aminomethyl)biphenyl-2'-carboxylic acid. The choice of a high-boiling solvent and dehydrating conditions is causal; it is necessary to drive the equilibrium towards the formation of the thermodynamically stable lactam by removing the water byproduct.
Step-by-Step Methodology:
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Precursor Synthesis: The starting material, 2-(aminomethyl)biphenyl-2'-carboxylic acid, can be prepared via established multi-step synthetic sequences, often beginning with Suzuki coupling reactions to form the biphenyl backbone.
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Cyclization Reaction Setup:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(aminomethyl)biphenyl-2'-carboxylic acid (1.0 eq).
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Add a high-boiling, inert solvent such as toluene or xylene to the flask (approx. 0.1 M concentration).
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq). The acid catalyst protonates the carboxylic acid carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the amine.
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Reaction Execution:
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Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent).
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Water produced during the amidation reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Workup and Purification:
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Cool the reaction mixture to room temperature.
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Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-Morphanthridinone.
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Characterization:
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Confirm the identity and purity of the final product using the analytical techniques outlined in Table 2 (NMR, IR, MS) and by measuring its melting point.
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Diagram: Synthesis and Characterization Workflow
Caption: General workflow for the synthesis and validation of 6-Morphanthridinone.
The 6-Morphanthridinone Scaffold in Drug Discovery
The true value of 6-Morphanthridinone in a research and development context lies in its role as a pharmacophore for PARP inhibitors.
The Pharmacophore Concept
A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to interact with a specific biological target and elicit a biological response. It is not a real molecule but a conceptual model used to design new drugs.
A Core Pharmacophore for PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks. In cancer therapy, inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death. Clinically approved PARP inhibitors are designed to mimic the nicotinamide portion of the natural PARP substrate, NAD⁺, thereby blocking the enzyme's active site.
The 6-Morphanthridinone scaffold contains the essential pharmacophoric features for potent PARP inhibition:
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Hydrogen Bond Donor: The amide N-H group.
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Hydrogen Bond Acceptor: The amide C=O group.
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Aromatic System: The fused benzene rings provide a flat, hydrophobic surface for π-π stacking interactions within the active site.
These features allow it to bind tightly in the nicotinamide-binding pocket of the PARP enzyme, effectively blocking its catalytic activity.
Diagram: Pharmacophoric Features of the 6-Morphanthridinone Scaffold
Caption: Synthetic lethality in BRCA-deficient cells treated with a PARP inhibitor.
Applications and Future Directions
The 6-Morphanthridinone scaffold is a launchpad for medicinal chemistry programs. Structure-activity relationship (SAR) studies involve systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. By adding substituents to the aromatic rings or the methylene bridge, researchers can fine-tune the molecule's interaction with the PARP enzyme and improve its drug-like properties.
The continued exploration of 6-Morphanthridinone and its derivatives holds promise for the development of next-generation PARP inhibitors with improved efficacy, better safety profiles, and the potential to overcome mechanisms of resistance. Its robust and synthetically accessible nature ensures it will remain a cornerstone of research in targeted cancer therapy for years to come.
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